Palomid 529

mTOR signaling Akt phosphorylation Cancer biology

This dual mTORC1/2 inhibitor offers a distinct advantage over rapalogs and ATP-competitive inhibitors. It uniquely dissociates both complexes without affinity for ABCB1/ABCG2 efflux pumps, ensuring effective CNS exposure for glioblastoma and intracranial models. It demonstrates potent anti-angiogenic activity and synergy with radio/chemotherapy in PTEN-deficient cancers.

Molecular Formula C24H22O6
Molecular Weight 406.4 g/mol
CAS No. 914913-88-5
Cat. No. B1683854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalomid 529
CAS914913-88-5
SynonymsPalomid 529;  Palomid-529;  Palomid529;  P529;  P 529;  P-529.
Molecular FormulaC24H22O6
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O
InChIInChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3
InChIKeyYEAHTLOYHVWAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

914913-88-5 (Palomid 529) Technical Overview: A Dual TORC1/TORC2 Inhibitor


8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one (CAS 914913-88-5), also known as Palomid 529 or P529, is a synthetic small molecule within the benzo[c]chromen-6-one class [1]. It functions as an orally bioavailable, dual inhibitor of the mTORC1 and mTORC2 complexes [2]. This compound's primary mechanism involves the selective disruption of the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of both Akt and mTOR signaling in tumor and vascular cells [3]. Unlike first-generation mTOR inhibitors (rapalogs) that only target mTORC1, P529's dual inhibition of both complexes avoids the feedback activation of Akt seen with rapamycin, providing a distinct biological profile [3].

Why 914913-88-5 (Palomid 529) Cannot Be Substituted by Other mTOR or PI3K/Akt Inhibitors


Simple substitution of 914913-88-5 with other mTOR or PI3K/Akt pathway inhibitors is scientifically unsound due to its unique multi-target profile and distinctive pharmacokinetic properties. First, its dual inhibition of both mTORC1 and mTORC2 fundamentally differentiates it from first-generation mTOR inhibitors like rapamycin, which only target mTORC1 [1]. This single-target approach often leads to compensatory feedback activation of Akt via mTORC2, a major limitation in cancer therapy that P529 bypasses [1]. Second, P529's ability to penetrate the blood-brain barrier (BBB) without restriction by major efflux transporters ABCB1 and ABCG2 is a rare and highly valuable characteristic for an mTOR inhibitor, making it uniquely suited for CNS applications where many other pathway inhibitors are ineffective [2]. Therefore, substituting P529 with another in-class compound would likely result in different efficacy, altered toxicity profiles, and a complete loss of activity in protected compartments like the brain.

Quantitative Differentiation Evidence for 914913-88-5 (Palomid 529)


Superior mTORC2 Inhibition: P529 Avoids Rapamycin's Akt Feedback Activation

Palomid 529 (P529) inhibits both mTORC1 and mTORC2, in contrast to rapamycin which only inhibits mTORC1. This dual inhibition prevents the counterproductive feedback loop observed with rapamycin, which leads to increased phosphorylation of Akt at Ser473 (pAktS473) in some tumor cells [1]. P529 actively blocks pAktS473 signaling in all cells [1].

mTOR signaling Akt phosphorylation Cancer biology Drug resistance

Unique Blood-Brain Barrier Penetration Profile: P529 vs. Other PI3K/mTOR Inhibitors

Palomid 529 is the first mTOR-targeting drug demonstrated to lack affinity for the major blood-brain barrier (BBB) efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) [1]. This results in efficient brain penetration, unlike other compounds like the PI3K inhibitor GDC-0941 which is a substrate for these transporters [1].

Pharmacokinetics Blood-brain barrier CNS oncology Efflux transporters

In Vivo Efficacy in Prostate Cancer: P529 Enhances Radiotherapy

In a preclinical prostate cancer model, P529 demonstrated significant tumor shrinkage as a single agent and enhanced the effect of radiotherapy [1]. The combination of P529 and radiation showed a clear benefit over either treatment alone [1].

Prostate cancer Radiosensitization In vivo efficacy Combination therapy

Enhanced Anti-Fibrotic Activity in Keloid Fibroblasts: P529 vs. Rapamycin

In a head-to-head study using keloid fibroblasts (KF), P529 was more effective than rapamycin at reducing key phenotypic markers of fibrosis [1]. This demonstrates its superior potency in a non-oncology, fibroproliferative disease model [1].

Fibrosis Keloid disease Anti-fibrotic Comparative efficacy

High-Value Research Applications for 914913-88-5 (Palomid 529)


CNS Oncology and Brain Metastasis Research

This is the premier application for 914913-88-5. Given its unique ability to penetrate the blood-brain barrier without being restricted by ABCB1 and ABCG2 [1], it is an essential tool for any in vitro or in vivo study investigating mTOR/PI3K/Akt pathway inhibition in brain tumors like glioblastoma. It is the compound of choice when brain penetration is a critical experimental requirement.

Investigating mTORC2-Dependent Signaling and Resistance Mechanisms

Researchers studying the role of mTORC2 and the feedback activation of Akt following mTORC1 inhibition should select 914913-88-5. Its dual TORC1/TORC2 inhibition provides a clean system to dissect mTORC2-specific functions without the confounding variable of Akt feedback activation seen with rapamycin [2]. This makes it a superior chemical probe for pathway dissection.

Combination Therapy Studies with Chemotherapy or Radiotherapy

Preclinical data strongly supports the use of 914913-88-5 in combination regimens. It has been shown to synergize with standard-of-care chemotherapies (docetaxel, cisplatin) [3] and to significantly enhance the antitumor effect of radiotherapy [4]. These quantitative in vivo findings position it as a leading candidate for studies exploring rational drug combinations in oncology.

Fibroproliferative and Angiogenesis-Dependent Disease Models

Beyond oncology, 914913-88-5 has demonstrated superior efficacy over rapamycin in models of keloid disease [5]. Its potent anti-angiogenic properties, including inhibition of VEGF- and bFGF-driven proliferation (IC50s of 20 nM and 30 nM) , also make it a valuable tool for research into age-related macular degeneration and other disorders driven by pathological angiogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palomid 529

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.